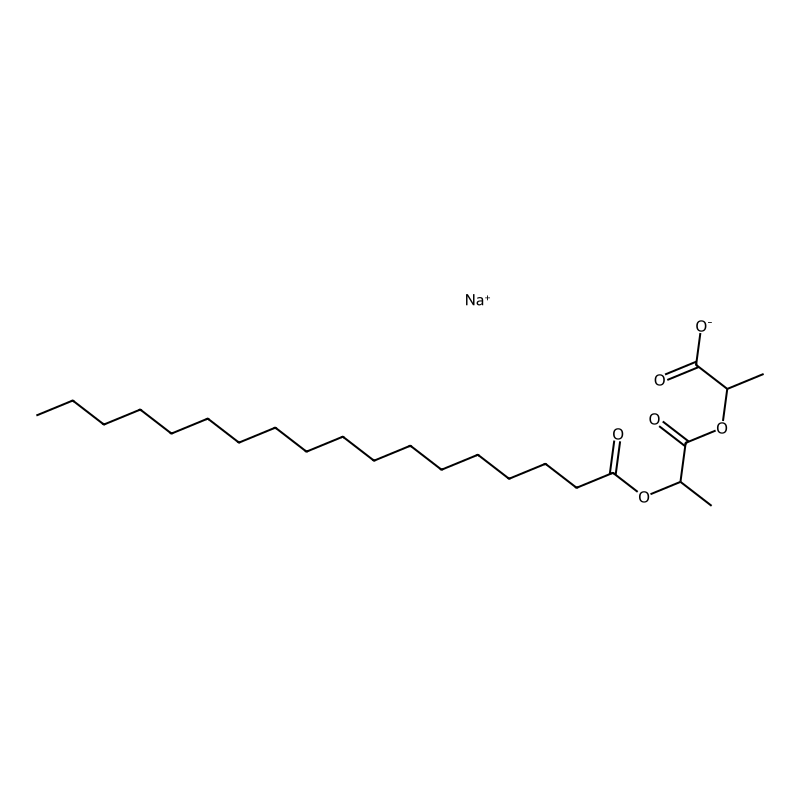Sodium stearoyl-2-lactylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Isomeric SMILES
Emulsify and stabilize substances
SSL can help disperse and stabilize immiscible substances, such as oil and water, in a mixture. This property makes it useful in various research applications, including:
Enhance the bioavailability of certain compounds
SSL can improve the absorption and bioavailability of poorly soluble compounds in the body. This property is being explored in research on:
Sodium stearoyl-2-lactylate is a sodium salt derived from the esterification of stearic acid and lactic acid. It is recognized as a food additive with the European food additive number E481. This compound is primarily used as an emulsifier and stabilizer in various food products, particularly in baked goods, where it enhances dough strength and improves the texture of the final product . The chemical formula for sodium stearoyl-2-lactylate is C24H43NaO6, with a molecular weight of 450.592 g/mol .
Sodium stearoyl-2-lactylate appears as a waxy white or slightly yellowish powder and possesses a slightly acidic odor. It is hygroscopic, meaning it can absorb moisture from the air, which can affect its handling properties in food processing .
In food applications, SSL functions as an emulsifier. It helps disperse fats and oils evenly throughout water-based mixtures, preventing separation and improving texture. It can also interact with starches and proteins in dough, leading to increased volume and improved crumb structure in baked goods [].
The mechanism involves the dual nature of the SSL molecule. The hydrophilic lactate group interacts with water molecules, while the hydrophobic stearoyl group interacts with fat or oil molecules. This creates a bridge between the two phases, allowing them to mix and form a stable emulsion [].
SSL is generally considered safe for human consumption []. Extensive research has been conducted by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) to evaluate its safety. An Acceptable Daily Intake (ADI) of 20 mg/kg body weight per day has been established for SSL, indicating the amount that can be consumed daily without appreciable health risk.
Sodium stearoyl-2-lactylate has been shown to have several biological activities, primarily related to its role as an emulsifier in food products. It enhances the mix tolerance and volume of baked goods by improving gluten protein aggregation and starch interactions, which helps delay staling . Additionally, it has been evaluated for safety and is considered non-toxic, with an acceptable daily intake established by regulatory bodies .
The synthesis of sodium stearoyl-2-lactylate can be achieved through two main methods:
- Esterification followed by Neutralization: In this method, stearic acid and lactic acid are mixed and heated to promote esterification. After forming stearoyl lactylic acid, sodium hydroxide is added for neutralization .
- Neutralization followed by Esterification: Alternatively, sodium hydroxide can be added first to lactic acid before the esterification process with stearic acid occurs .
Both methods yield similar products but may vary in efficiency and purity based on reaction conditions.
Several compounds share similarities with sodium stearoyl-2-lactylate, particularly other lactylates used as emulsifiers. Here are some notable comparisons:
| Compound Name | Chemical Structure | Unique Properties |
|---|---|---|
| Calcium Stearoyl Lactylate | Calcium salt of stearoyl lactylic acid | Better stability in acidic environments; requires pre-hydration |
| Sodium Palmitoyl Lactylate | Sodium salt of palmitic lactylic acid | Provides different textural properties; less effective than sodium stearoyl-2-lactylate |
| Sodium Stearoyl-1-Lactylate | Sodium salt of 1-lactylated stearic acid | Different emulsifying characteristics; less commonly used than sodium stearoyl-2-lactylate |
Sodium stearoyl-2-lactylate stands out due to its superior ability to enhance dough strength and improve crumb texture compared to its counterparts. Its versatility across various applications makes it a preferred choice in the food industry .
Physical Description
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
Related CAS
Other CAS
Wikipedia
Use Classification
EMULSIFIER; -> JECFA Functional Classes
Cosmetics -> Emulsifying
General Manufacturing Information
Octadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1): ACTIVE








